Anti‑Mtb H37Rv MIC: 3,4‑Dimethoxyphenyl Thiazole Urea vs. Unsubstituted Phenyl and Halogenated Analogs
In the TTU series, the 3,4‑dimethoxyphenyl‑substituted thiazole urea (TTU5) exhibited an MIC of ≤0.39 µg/mL against Mtb H37Rv, placing it among the three most potent compounds in the library. In contrast, the unsubstituted phenyl analog (TTU1) and the 4‑chlorophenyl analog (TTU4) showed MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively, representing a ≥8‑fold potency loss relative to the dimethoxyphenyl derivative [1]. This steep SAR cliff demonstrates that the 3,4‑dimethoxy substitution is a critical pharmacophoric feature, not a general bulk‑tolerance effect.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Mtb H37Rv |
|---|---|
| Target Compound Data | ≤0.39 µg/mL (TTU5, 3,4‑dimethoxyphenyl analog) |
| Comparator Or Baseline | TTU1 (unsubstituted phenyl): 6.25 µg/mL; TTU4 (4‑Cl‑phenyl): 3.12 µg/mL |
| Quantified Difference | ≥8‑fold lower MIC vs. TTU1; ≥8‑fold lower MIC vs. TTU4 |
| Conditions | Mtb H37Rv broth microdilution assay, 7‑day incubation, resazurin readout [1] |
Why This Matters
A ≥8‑fold MIC advantage determines whether a compound is classified as a hit (MIC < 1 µg/mL) or deprioritized, directly guiding procurement decisions for antitubercular screening cascades.
- [1] Atıcı RK, Doğan ŞD, Gündüz MG, Krishna VS, Chebaiki M, Homberset H, Lherbet C, Mourey L, Tønjum T. Urea derivatives carrying a thiophenylthiazole moiety: Design, synthesis, and evaluation of antitubercular and InhA inhibitory activities. Drug Dev Res. 2022;83(6):1292‑1304. doi:10.1002/ddr.21958. View Source
